4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound characterized by a pyrazolo[3,4-d]pyrimidine core structure with an ethoxy substituent at the 4-position and an amino group at the 6-position. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development.
The compound can be synthesized through various chemical reactions involving pyrazole derivatives and is documented in several scientific articles focusing on synthetic methodologies and applications in pharmacology. The compound's CAS number is 203179-98-0, and it has been studied for its structural properties and potential therapeutic uses .
4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine belongs to the class of pyrazolo[3,4-d]pyrimidines, which are nitrogen-containing heterocycles. These compounds are often classified based on their biological activity, with many exhibiting anti-inflammatory, antimicrobial, and anticancer properties.
The synthesis of 4-ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature and reactant ratios to maximize yield and purity. Characterization of the synthesized compounds is commonly performed using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and HRMS (High-Resolution Mass Spectrometry) to confirm structure and purity .
The molecular formula of 4-ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is C7H9N5O. Its molecular weight is approximately 179.18 g/mol. The structure consists of a pyrazole ring fused to a pyrimidine ring, with specific substituents that influence its chemical behavior and biological activity.
Key structural data include:
4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield. Reaction mechanisms often involve nucleophilic attacks on electrophilic centers within the molecule.
The biological activity of 4-ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is hypothesized to involve interactions with specific biological targets such as enzymes or receptors involved in disease pathways. The mechanism often entails binding to active sites or allosteric sites on target proteins, leading to modulation of their activity.
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant pharmacological effects through mechanisms such as inhibition of kinases or interference with nucleic acid synthesis .
While specific physical properties such as boiling point and melting point for 4-ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine are not extensively documented, general properties include:
Chemical properties include:
Relevant data on these properties can be crucial for applications in drug formulation and development .
The compound has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents targeting various diseases due to its structural characteristics. Research has indicated its utility in:
The pyrazolo[3,4-d]pyrimidine scaffold represents a cornerstone in modern drug design, particularly in oncology. As a bioisostere of purine nucleobases, this tricyclic framework mimics the adenine moiety of ATP, enabling precise interactions with kinase domains. The structural versatility of this scaffold allows for strategic substitutions at positions C-4 and N-1, facilitating fine-tuning of pharmacological properties. Among these derivatives, 4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS: 203179-98-0; Mol. Formula: C₇H₉N₅O; Mol. Weight: 179.18 g/mol) has emerged as a privileged structure for developing kinase inhibitors. Its chemical simplicity—featuring an ethoxy group at C-4 and an amino group at C-6—belies its complex interactions with oncogenic targets like EGFR and VEGFR [1] [3] [6].
Pyrazolo[3,4-d]pyrimidines exhibit broad-spectrum antitumor activity by inhibiting key signaling pathways in proliferation and angiogenesis. Their mechanism hinges on competitive ATP binding within kinase catalytic domains. Recent studies confirm their efficacy against diverse cancer cell lines, including non-small cell lung cancer (NSCLC), breast carcinoma, and colorectal adenocarcinoma [2] [4]. For example:
Table 1: Antiproliferative Activity of Pyrazolo[3,4-d]Pyrimidine Derivatives | Cell Line | Most Active Compound | IC₅₀/GI₅₀ (μM) | Reference |
---|---|---|---|---|
NCI-60 panel | Compound 16 (Ethoxy-deriv) | 0.018–9.98 | [4] | |
HCT-116 | Compound 14d | 2.00 | [10] | |
MCF-7 | Compound 14d | 1.45 | [10] |
The isosteric relationship between pyrazolo[3,4-d]pyrimidine and adenine underpins its molecular recognition by kinase targets. Key binding features include:
EGFR dysregulation drives tumorigenesis in 15–30% of epithelial cancers, making it a high-priority oncology target. Pyrazolo[3,4-d]pyrimidines inhibit EGFR by:
Table 2: EGFR Inhibitory Activity of Key Derivatives | Compound | EGFR Type | IC₅₀ (μM) | Structural Features |
---|---|---|---|---|
4-Ethoxy-1H-deriv | Wild-type (WT) | 0.054 | C-4 ethoxy, C-6 amine | |
Compound 16 | WT | 0.034 | Hybrid thiazole core | |
Compound 12b | T790M mutant | 0.236 | Hydrazone linker | [4] [5] |
Notably, 4-ethoxy analogs achieve IC₅₀ values below 0.1 μM against EGFRWT, rivaling clinical inhibitors like erlotinib [4] [10]. Their efficacy extends to resistant mutants by circumventing steric clashes caused by bulky gatekeeper residues—a limitation of quinazoline-based drugs like lapatinib [9].
This scaffold’s therapeutic value stems from three strategic attributes:
Table 3: Key Derivatives Leveraging the 4-Ethoxy Scaffold | Derivative Class | Biological Target | Notable Activity |
---|---|---|---|
Thiazole hybrids | EGFR/HER2 | Overcomes lapatinib resistance | [9] |
Hydrazone conjugates | EGFRT790M | IC₅₀ = 0.236 μM | [5] |
Triazole analogs | VEGFR-2 | Antiangiogenic effects | [10] |
The scaffold’s ligand efficiency (binding energy per atom) exceeds that of bulkier cores, allowing compact inhibitors to access conserved kinase regions. This explains its prominence in clinical candidates like compound VII (anti-EGFR) and preclinical leads targeting CSF-1R in glioblastoma [2] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1